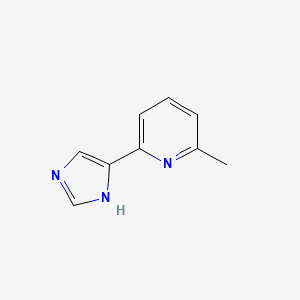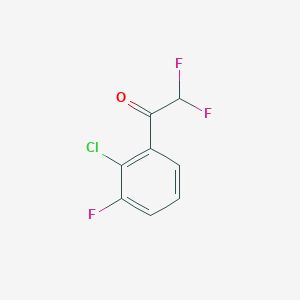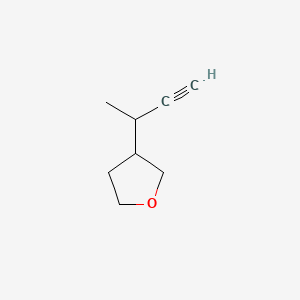
3-(But-3-yn-2-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-butyn-2-ol with an appropriate acid catalyst to induce cyclization and form the oxolane ring. The reaction conditions often include moderate temperatures and the presence of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 3-(But-3-yn-2-yl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The oxolane ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .
科学的研究の応用
3-(But-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(But-3-yn-2-yl)oxolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
類似化合物との比較
2-(But-3-yn-1-yl)oxolane: Another member of the oxolane family with a similar structure but different positioning of the butynyl group.
3-Butyn-2-ol: A precursor in the synthesis of 3-(But-3-yn-2-yl)oxolane with a simpler structure.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science .
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
3-but-3-yn-2-yloxolane |
InChI |
InChI=1S/C8H12O/c1-3-7(2)8-4-5-9-6-8/h1,7-8H,4-6H2,2H3 |
InChIキー |
UGPPSLPIVOBPMM-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
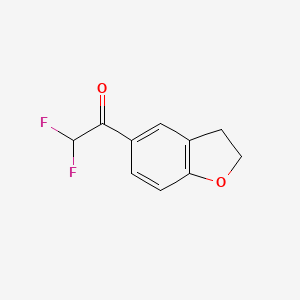
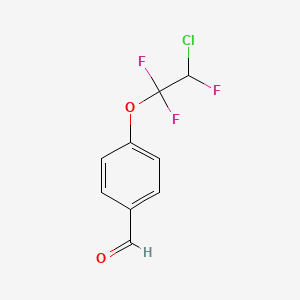
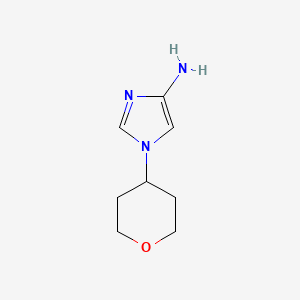
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

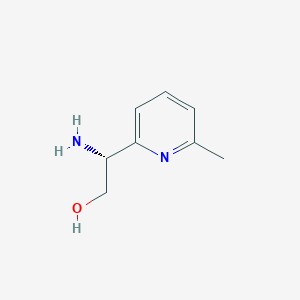
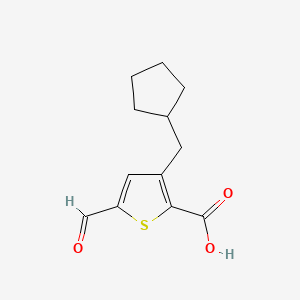
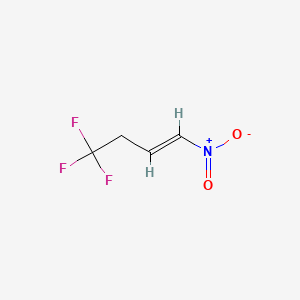

![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
